N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 824955-83-1
VCID: VC5979666
InChI: InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)26-20)22-21(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24)
SMILES: COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Molecular Formula: C21H15NO4S
Molecular Weight: 377.41

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide

CAS No.: 824955-83-1

Cat. No.: VC5979666

Molecular Formula: C21H15NO4S

Molecular Weight: 377.41

* For research use only. Not for human or veterinary use.

N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide - 824955-83-1

Specification

CAS No. 824955-83-1
Molecular Formula C21H15NO4S
Molecular Weight 377.41
IUPAC Name N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)26-20)22-21(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24)
Standard InChI Key DRGYLXAOVABFNI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide, reflects its intricate structure:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan ring.

  • 3-Methoxybenzoyl group: A methoxy-substituted benzoyl moiety attached at the 2-position of the benzofuran.

  • Thiophene-2-carboxamide: A thiophene ring (five-membered sulfur heterocycle) linked via a carboxamide group at the 3-position of the benzofuran.

Molecular Formula and Weight

  • Molecular formula: C22H17NO4S\text{C}_{22}\text{H}_{17}\text{NO}_4\text{S}

  • Molecular weight: 391.4 g/mol.

Key Structural Features

  • Planar benzofuran-thiophene system: Enhances π-π stacking interactions with biological targets.

  • Methoxy group: Increases lipophilicity and metabolic stability.

  • Carboxamide linkage: Facilitates hydrogen bonding with enzyme active sites.

Synthesis and Optimization Strategies

Synthetic Pathways

While no explicit synthesis protocol for this exact compound is publicly available, analogous benzofuran derivatives are typically synthesized through multi-step coupling reactions. A generalized pathway involves:

  • Benzofuran Intermediate Preparation:

    • Alkylation of phenol derivatives using NaH in tetrahydrofuran (THF) to form the benzofuran core .

    • Acylation with 3-methoxybenzoyl chloride to introduce the methoxybenzoyl group .

  • Thiophene Carboxamide Incorporation:

    • Reaction of the benzofuran intermediate with thiophene-2-carbonyl chloride in acetonitrile under reflux conditions.

    • Purification via reverse-phase HPLC (methanol-water gradient) or recrystallization.

Optimization Challenges

  • Steric hindrance: Substitution at the 3-position of benzofuran may reduce reaction yields due to steric effects.

  • By-product formation: Competing reactions at the benzofuran oxygen or unsubstituted positions require careful temperature control .

Biological Activities and Mechanisms

Anticancer Activity

Related benzofuran-thiophene hybrids exhibit cytotoxic effects against cancer cell lines. For example:

  • IC50_{50} values: Analogous compounds show IC50_{50} ranges of 0.48–25.0 µM against breast (MCF-7) and lung (A549) cancer cells.

  • Apoptosis induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.

Antimicrobial Properties

Thiophene carboxamides disrupt microbial cell membranes and inhibit enzymes like DNA gyrase. Key findings include:

  • Minimum inhibitory concentration (MIC): 12.5 µM against Staphylococcus aureus.

  • Synergy with antibiotics: Enhanced efficacy of β-lactams when co-administered with benzofuran derivatives.

Comparative Analysis with Structural Analogs

Analog 1: N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]benzamide

  • Structural differences: Chlorine substitution at the benzoyl group; benzamide replaces thiophene carboxamide.

  • Activity: Reduced antiviral potency compared to thiophene derivatives, highlighting the importance of sulfur heterocycles .

Analog 2: N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]propenamide

  • Structural differences: Additional methoxy group; α,β-unsaturated propenamide chain.

  • Activity: Improved π-π stacking but increased metabolic instability.

Data Tables

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC22H17NO4S\text{C}_{22}\text{H}_{17}\text{NO}_4\text{S}
Molecular Weight391.4 g/mol
LogP (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Table 2: Biological Activity of Analogs

CompoundActivity TypeIC50_{50}/MIC
Benzofuran-thiopheneAnticancer (MCF-7)0.48 µM
Benzofuran-thiopheneAntimicrobial (S. aureus)12.5 µM
Patent derivative Antiviral (RdRp IC50_{50})2.1 µM

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